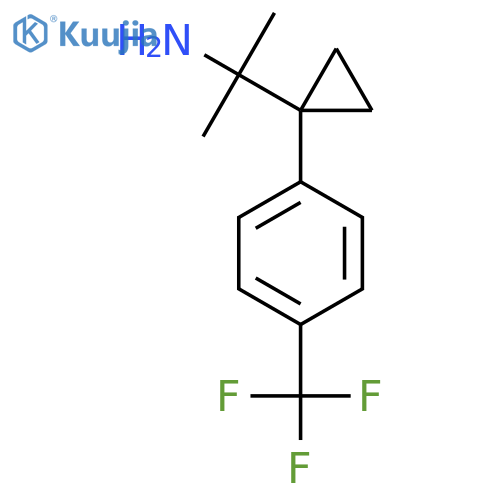

Cas no 2228418-87-7 (2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine)

2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine

- EN300-1947620

- 2228418-87-7

- 2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine

-

- インチ: 1S/C13H16F3N/c1-11(2,17)12(7-8-12)9-3-5-10(6-4-9)13(14,15)16/h3-6H,7-8,17H2,1-2H3

- InChIKey: QCRQCLNQKGKWOI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C1(C(C)(C)N)CC1)(F)F

計算された属性

- せいみつぶんしりょう: 243.12348400g/mol

- どういたいしつりょう: 243.12348400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26Ų

2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947620-0.25g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-0.5g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-10.0g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 10g |

$5467.0 | 2023-05-27 | ||

| Enamine | EN300-1947620-0.05g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-1.0g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 1g |

$1272.0 | 2023-05-27 | ||

| Enamine | EN300-1947620-1g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-10g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-0.1g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-2.5g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1947620-5.0g |

2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}propan-2-amine |

2228418-87-7 | 5g |

$3687.0 | 2023-05-27 |

2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amineに関する追加情報

Introduction to 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine (CAS No. 2228418-87-7)

2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228418-87-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl ring fused with a phenyl group substituted with a trifluoromethyl moiety, further connected to an amine-functionalized propanamide backbone. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its potential applications in drug discovery and development.

The trifluoromethyl group, a key structural element in this molecule, is renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. Its presence often enhances metabolic stability, bioavailability, and binding affinity to biological targets. In the context of 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine, the trifluoromethyl substituent is strategically positioned on the phenyl ring, which is part of the cyclopropyl system. This arrangement likely contributes to the compound's overall reactivity and interaction potential with biological receptors.

The cyclopropyl ring in this compound is another critical feature that influences its chemical behavior. Cyclopropane derivatives are known for their unique electronic and steric properties, which can be exploited to design molecules with specific biological activities. The incorporation of a cyclopropyl group into a pharmacophore can lead to enhanced binding interactions due to the rigid conformation imposed by the three-membered ring. This rigidity can be particularly advantageous in designing drugs that require precise spatial orientation within biological targets.

The amine functionality at the terminal position of the propanamide backbone in 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine adds another layer of complexity to its chemical profile. Amines are versatile functional groups that can participate in various chemical reactions, including hydrogen bonding, salt formation, and coordination with metal ions. These properties make amine-containing compounds attractive candidates for drug development, as they can enhance solubility, improve bioavailability, and facilitate interactions with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine with greater accuracy. These tools allow for the virtual screening of large libraries of compounds against various biological targets, thereby accelerating the drug discovery process. In particular, virtual docking studies have been instrumental in understanding how this compound might interact with enzymes and receptors involved in critical biological pathways.

One area where 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine shows promise is in the development of novel therapeutic agents targeting neurological disorders. The structural features of this compound suggest that it could potentially interact with neurotransmitter receptors such as serotonin or dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. Preliminary computational studies have indicated that the trifluoromethyl group and the cyclopropyl ring may enhance binding affinity to these receptors, making this compound a promising lead for further investigation.

In addition to its potential applications in neurology, 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine may also find utility in addressing inflammatory diseases. The amine functionality and the overall structural complexity of this molecule could allow it to modulate inflammatory pathways by interacting with cytokine receptors or inhibiting key enzymes involved in inflammation. Recent research has highlighted the importance of targeting inflammation in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), suggesting that compounds like 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine could offer new therapeutic strategies.

The synthesis of 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry have been particularly valuable in constructing the cyclopropyl-containing moiety and integrating it with other functional groups. These advancements have not only improved yield but also enhanced scalability for potential industrial applications.

Evaluation of 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine requires rigorous testing across multiple parameters to assess its safety and efficacy. In vitro studies using cell culture models can provide initial insights into its biological activity by examining interactions with specific enzymes or receptors. Subsequent preclinical studies involving animal models further refine our understanding of its pharmacological profile, including dosage requirements, metabolic pathways, and potential side effects. These steps are crucial before moving into human clinical trials, where safety and efficacy are evaluated in patient populations.

The role of computational chemistry in optimizing 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine cannot be overstated. By leveraging advanced algorithms and high-performance computing resources, researchers can simulate molecular interactions at an atomic level of detail. This allows for the identification of structural modifications that could enhance potency while minimizing off-target effects. Such computational approaches have already been successfully applied to other complex molecules, demonstrating their value in accelerating drug development timelines.

The future prospects for 2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine are promising given its unique structural features and potential biological activities. Continued research efforts are needed to fully elucidate its mechanisms of action and explore new therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

2228418-87-7 (2-{1-4-(trifluoromethyl)phenylcyclopropyl}propan-2-amine) 関連製品

- 1344580-52-4((5S,6S)-decane-5,6-diamine)

- 954597-58-1(methyl N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}carbamate)

- 1698596-16-5(5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid)

- 496777-51-6(2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine)

- 1396794-34-5(2-(4,6-dimethylpyrimidin-2-yl)amino-N-4-(trifluoromethyl)phenyl-1,3-thiazole-4-carboxamide)

- 2027600-71-9(1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid)

- 1220033-02-2(2-Fluoroethyl3-piperidinylether Hydrochloride)

- 2229322-69-2(4-(azidomethyl)-1,5-dimethyl-1H-pyrazole)

- 2228958-67-4(O-2-(naphthalen-2-yl)propylhydroxylamine)

- 2171645-06-8(3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride)